molecular formula C4H8N2O B14073828 1H-Imidazole-2-methanol, 4,5-dihydro- CAS No. 61764-85-0

1H-Imidazole-2-methanol, 4,5-dihydro-

Cat. No.: B14073828
CAS No.: 61764-85-0
M. Wt: 100.12 g/mol
InChI Key: JBYVNJSQTCGHEU-UHFFFAOYSA-N
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Description

1H-Imidazole-2-methanol, 4,5-dihydro- is a heterocyclic organic compound that features an imidazole ring fused with a methanol group. This compound is part of the imidazole family, which is known for its significant role in various biological and chemical processes. Imidazoles are widely recognized for their versatility and are utilized in numerous applications, including pharmaceuticals, agrochemicals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-2-methanol, 4,5-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-diketones with ammonium acetate and aldehydes, which leads to the formation of the imidazole ring . The reaction conditions often require a catalyst and may be conducted under solvent-free or microwave-assisted conditions to enhance efficiency .

Industrial Production Methods: Industrial production of imidazole derivatives, including 1H-Imidazole-2-methanol, 4,5-dihydro-, often employs multi-component reactions that allow for the simultaneous formation of multiple bonds. These methods are designed to be scalable and cost-effective, utilizing readily available starting materials and catalysts to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-2-methanol, 4,5-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted imidazoles .

Mechanism of Action

The mechanism of action of 1H-Imidazole-2-methanol, 4,5-dihydro- involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. Additionally, the compound’s functional groups can participate in hydrogen bonding and other interactions that modulate its biological effects .

Comparison with Similar Compounds

Uniqueness: 1H-Imidazole-2-methanol, 4,5-dihydro- stands out due to its methanol group, which enhances its solubility and reactivity compared to other imidazole derivatives. This unique feature makes it particularly valuable in applications requiring high reactivity and solubility .

Properties

CAS No.

61764-85-0

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

IUPAC Name

4,5-dihydro-1H-imidazol-2-ylmethanol

InChI

InChI=1S/C4H8N2O/c7-3-4-5-1-2-6-4/h7H,1-3H2,(H,5,6)

InChI Key

JBYVNJSQTCGHEU-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)CO

Origin of Product

United States

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